molecular formula C13H23N3O2 B14542215 N-Butyl-2-ethyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide CAS No. 62347-70-0

N-Butyl-2-ethyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B14542215
CAS No.: 62347-70-0
M. Wt: 253.34 g/mol
InChI Key: RNAZQEJMZYIENT-UHFFFAOYSA-N
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Description

N-Butyl-2-ethyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide is a synthetic amide derivative featuring a branched alkyl chain (butyl-2-ethyl) and a 3-methyl-1,2,4-oxadiazole heterocycle. The oxadiazole ring is known for its electron-deficient aromatic character, which enhances metabolic stability and binding affinity in medicinal chemistry applications. Its synthesis likely involves coupling of a butanamide precursor with a functionalized oxadiazole moiety, though detailed protocols are absent in the provided evidence.

Properties

CAS No.

62347-70-0

Molecular Formula

C13H23N3O2

Molecular Weight

253.34 g/mol

IUPAC Name

N-butyl-2-ethyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C13H23N3O2/c1-5-8-9-16(12(17)11(6-2)7-3)13-14-10(4)15-18-13/h11H,5-9H2,1-4H3

InChI Key

RNAZQEJMZYIENT-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=NO1)C)C(=O)C(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes

Oxadiazole Ring Formation

The 1,2,4-oxadiazole core is typically synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives. Two primary methods are documented:

Amidoxime-Carboxylic Acid Cyclization

Reagents :

  • 3-Methylamidoxime (precursor)
  • Butanoyl chloride or ethyl butyrate
  • Base (e.g., triethylamine, pyridine)

Procedure :

  • React 3-methylamidoxime with butanoyl chloride in anhydrous dichloromethane at 0–5°C under nitrogen.
  • Stir for 12–24 hours at room temperature.
  • Neutralize with aqueous sodium bicarbonate and extract with organic solvent.

Yield : 65–78%.

Nitrile-Hydroxylamine Route

Reagents :

  • 3-Methylvaleronitrile
  • Hydroxylamine hydrochloride
  • Acylating agent (e.g., acetic anhydride)

Procedure :

  • Treat 3-methylvaleronitrile with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6 hours).
  • Acetylate the intermediate amidoxime with acetic anhydride.
  • Cyclize via thermal dehydration at 120°C for 3 hours.

Yield : 70–82%.

Amide Bond Formation

The oxadiazole amine is coupled with butanamide precursors through nucleophilic acyl substitution or coupling reagents.

Acyl Chloride Method

Reagents :

  • 3-Methyl-1,2,4-oxadiazol-5-amine
  • N-Butyl-2-ethylbutanoyl chloride
  • Base (e.g., triethylamine)

Procedure :

  • Dissolve the oxadiazole amine in tetrahydrofuran (THF).
  • Add N-butyl-2-ethylbutanoyl chloride dropwise at 0°C.
  • Stir for 4–6 hours at room temperature.
  • Purify via column chromatography (ethyl acetate/hexane).

Yield : 68–75%.

Carbodiimide-Mediated Coupling

Reagents :

  • 3-Methyl-1,2,4-oxadiazol-5-amine
  • N-Butyl-2-ethylbutanoic acid
  • EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • HOBt (hydroxybenzotriazole)

Procedure :

  • Activate the carboxylic acid with EDCl/HOBt in DMF for 30 minutes.
  • Add the oxadiazole amine and stir at room temperature for 12 hours.
  • Quench with water and extract with ethyl acetate.

Yield : 72–80%.

Optimization and Comparative Analysis

Reaction Conditions and Catalysts

Method Catalyst/Base Solvent Temperature Yield
Amidoxime-Carboxylic Acid Triethylamine Dichloromethane 0–25°C 65–78%
Nitrile-Hydroxylamine None Ethanol 80–120°C 70–82%
Acyl Chloride Triethylamine THF 0–25°C 68–75%
EDCl/HOBt Coupling EDCl/HOBt DMF 25°C 72–80%

Key Findings

  • Cyclization Efficiency : The nitrile-hydroxylamine route provides higher yields due to fewer side reactions.
  • Coupling Agents : EDCl/HOBt minimizes racemization compared to acyl chloride methods.
  • Solvent Impact : Polar aprotic solvents (DMF, THF) enhance reaction rates in coupling steps.

Discussion of Challenges and Solutions

Oxadiazole Ring Stability

  • Issue : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions.
  • Mitigation : Use anhydrous solvents and avoid prolonged exposure to moisture.

Amide Bond Steric Hindrance

  • Issue : Bulky N-alkyl groups (butyl, ethyl) reduce coupling efficiency.
  • Solution : Employ high-activation coupling reagents (e.g., HATU) or elevated temperatures (50°C).

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-ethyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amide derivatives with simpler structures.

    Substitution: New compounds with different substituents replacing the amide group.

Scientific Research Applications

N-Butyl-2-ethyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide is an organic compound with the molecular formula C13H23N3O2C_{13}H_{23}N_3O_2 and a molecular weight of 253.34 g/mol . It features an oxadiazole ring, a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, as part of its structure. The compound also includes butyl and ethyl groups, contributing to its chemical properties.

Research Applications

This compound has diverse applications in chemistry, biology, medicine, and industry.

Chemistry

  • It serves as a building block in synthesizing more complex molecules.

Biology

  • It is investigated for its antimicrobial and anti-inflammatory properties. In vitro studies have shown its effectiveness against several bacterial strains, suggesting its potential in developing new antimicrobial agents. Studies indicate that the compound can reduce inflammatory markers in cell cultures, suggesting a potential therapeutic application for treating inflammatory diseases.

Medicine

  • It is explored for potential therapeutic effects in treating infections and inflammatory diseases.

Industry

  • It is utilized in developing new materials and chemical processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting a potential role in developing new antimicrobial agents. A study assessed the compound's efficacy against Gram-negative bacteria using a disk diffusion method, and the results showed significant inhibition zones compared to controls at concentrations above 50 µM.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. Studies have shown that it can reduce inflammatory markers in cell cultures, indicating a potential therapeutic application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-Butyl-2-ethyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes and leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include amide derivatives with variations in alkyl chains, heterocycles, or substituents.

Structural Features and Functional Group Analysis

Target Compound
  • Core structure : Branched butanamide (N-butyl-2-ethyl) with a 3-methyl-1,2,4-oxadiazole substituent.
  • Key functional groups : Amide linkage, oxadiazole ring (electron-deficient aromatic system), branched alkyl chain.
Analogs (5a–5d from )
  • Core structure : Linear alkanamide (butyramide to heptanamide) with a sulfamoylphenyl group and a 2-oxotetrahydrofuran-3-yl substituent.
  • Key functional groups : Amide linkage, sulfonamide group, tetrahydrofuran-oxo ring, linear alkyl chains.

Physicochemical Properties

Melting Points
  • 5a–5d : Melting points decrease with increasing alkyl chain length (180–182°C for butyramide 5a vs. 143–144°C for heptanamide 5d ) . This trend reflects reduced crystallinity due to longer, flexible chains.
  • Target compound: No direct data available. However, the branched alkyl chain and rigid oxadiazole ring may lower melting points compared to linear analogs like 5a–5d, as branching disrupts packing efficiency.
Solubility
  • 5a–5d : Sulfonamide and tetrahydrofuran-oxo groups enhance polarity, likely improving aqueous solubility compared to purely aliphatic amides .
  • Target compound : The oxadiazole’s hydrophobicity and branched alkyl chain may reduce solubility relative to 5a–5d , though the amide group could mitigate this effect.

Data Table: Structural and Property Comparison

Compound Name Alkyl Chain Type Heterocycle Melting Point (°C) Key Functional Groups Reference
N-Butyl-2-ethyl-N-(3-methyl-oxadiazolyl)butanamide Branched 1,2,4-Oxadiazole N/A Amide, oxadiazole
(S)-5a (Butyramide) Linear (C4) 2-Oxotetrahydrofuran 180–182 Amide, sulfonamide, THF
(S)-5d (Heptanamide) Linear (C7) 2-Oxotetrahydrofuran 143–144 Amide, sulfonamide, THF

Biological Activity

N-Butyl-2-ethyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, properties, and biological effects based on diverse research findings.

Molecular Details:

  • CAS Number: 62347-70-0
  • Molecular Formula: C13H23N3O2
  • Molecular Weight: 253.34 g/mol
  • IUPAC Name: this compound
  • LogP: 2.9473 (indicating moderate lipophilicity)
PropertyValue
CAS No.62347-70-0
Molecular FormulaC13H23N3O2
Molecular Weight253.34 g/mol
LogP2.9473

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with carboxylic acid derivatives. A common method includes the reaction of N-butyl-2-ethylamine with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid chloride under basic conditions such as triethylamine in solvents like dichloromethane or tetrahydrofuran .

The compound features an oxadiazole ring that may interact with various molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activity and participate in cellular signaling pathways, potentially leading to various biological effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting a potential role in developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. Studies have shown that it can reduce inflammatory markers in cell cultures, indicating a potential therapeutic application in treating inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy:
    • A study assessed the compound's efficacy against Gram-negative bacteria using a disk diffusion method. Results showed significant inhibition zones compared to controls at concentrations above 50 µM.
  • Inflammation Model:
    • In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent .

Research Applications

This compound has diverse applications:

Chemistry:
Used as a building block for synthesizing more complex molecules.

Biology:
Investigated for its antimicrobial and anti-inflammatory properties.

Medicine:
Explored for therapeutic effects in treating infections and inflammatory diseases.

Industry:
Utilized in developing new materials and chemical processes .

Q & A

Q. Optimization Tips :

  • Adjust reaction temperatures (e.g., 90–100°C for cyclization) and solvent polarity to improve yields.
  • Monitor reaction progress via TLC or LC-MS to identify intermediates and byproducts .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and amide bond integrity. For example, the 3-methyl-1,2,4-oxadiazole proton resonates as a singlet near δ 2.5 ppm .
  • X-ray Crystallography : Utilize SHELX software (SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and intermolecular interactions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <5 ppm error, as demonstrated for oxadiazole derivatives in antiplasmodium studies .

Advanced: How can computational modeling predict the biological target interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., orexin receptors or Plasmodium enzymes). For example, oxadiazole derivatives have shown affinity for antiplasmodium targets via hydrophobic and hydrogen-bonding interactions .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to assess conformational changes in target proteins .
  • QSAR Studies : Correlate substituent electronic properties (e.g., Hammett constants) with activity data to guide structural modifications .

Advanced: How should researchers address discrepancies in biological activity data across assay platforms?

Methodological Answer:

  • Assay Validation : Compare results from orthogonal assays (e.g., enzymatic vs. cell-based) to rule out platform-specific artifacts. For instance, antiplasmodium activity in Plasmodium falciparum cultures may differ from enzyme inhibition assays due to membrane permeability .
  • Control Standardization : Use reference compounds (e.g., chloroquine for antimalarial studies) to normalize inter-laboratory variability .
  • Data Triangulation : Combine IC50 values, pharmacokinetic data (e.g., metabolic stability in liver microsomes), and in vivo efficacy to resolve contradictions .

Advanced: What strategies optimize the pharmacokinetic properties of this compound for in vivo studies?

Methodological Answer:

  • Metabolic Stability : Test hepatic clearance using human liver microsomes. Modify the oxadiazole’s alkyl groups (e.g., replacing ethyl with fluorinated chains) to reduce CYP450 metabolism .
  • Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers, as seen with BTRX-335140 .
  • Blood-Brain Barrier Penetration : Calculate logP values (optimal range: 2–3) and introduce hydrogen-bond donors to balance lipophilicity and permeability .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as oxadiazole derivatives can cause irritation .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., acetic anhydride fumes) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal, following institutional guidelines for organic waste .

Advanced: How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

Methodological Answer:

  • Core Modifications : Replace the butanamide chain with piperidine or quinoline moieties to enhance target affinity, as seen in dual orexin receptor antagonists .
  • Oxadiazole Substitutions : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position to improve metabolic stability .
  • Bioisosteric Replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole to evaluate changes in binding kinetics .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Enzymatic Assays : Measure inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) using spectrophotometric NADH depletion assays .
  • Cell Viability Assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HCT-116) to assess cytotoxicity .
  • Binding Assays : Radioligand displacement studies (e.g., [3H]-astemizole for histamine H1 receptor affinity) .

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